molecular formula C7H10O B144701 3-Methyl-2-cyclohexen-1-one CAS No. 1193-18-6

3-Methyl-2-cyclohexen-1-one

Cat. No.: B144701
CAS No.: 1193-18-6
M. Wt: 110.15 g/mol
InChI Key: IITQJMYAYSNIMI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-Methyl-2-cyclohexen-1-one, also known as Methylcyclohexenone or MCH, is the Douglas fir beetle and spruce beetles . These insects are pests that can cause significant damage to forests.

Mode of Action

This compound acts as a beetle repellent . When small amounts of MCH are attached to dead trees, beetles are prevented from aggregating on the dead trees and from large scale reproduction .

Biochemical Pathways

It is known that the compound interferes with the beetles’ natural aggregation behavior, disrupting their life cycle and preventing infestation .

Pharmacokinetics

It is known that the compound is volatile , suggesting that it may be rapidly distributed in the environment. The compound’s water solubility is reported to be low , which could impact its bioavailability.

Result of Action

The result of this compound’s action is the protection of live trees from spruce beetles and Douglas fir beetles . By acting as a repellent, the compound prevents these beetles from aggregating on trees and reproducing, thereby reducing their population and mitigating the damage they can cause to forests .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound is used in forests, where it is attached to dead trees . The effectiveness of the compound may be influenced by factors such as temperature, humidity, and wind speed, which can affect the volatility and distribution of the compound. , suggesting that its use must be carefully managed to avoid potential environmental impact.

Safety and Hazards

3-Methyl-2-cyclohexen-1-one is combustible and harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

Properties

IUPAC Name

3-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6-3-2-4-7(8)5-6/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITQJMYAYSNIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8035186
Record name 3-Methyl-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8035186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear liquid; medicinal, phenolic, mild cherry odour
Record name 3-Methyl-2-cyclohexen-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031541
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 3-Methyl-2-cyclohexen-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1039/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

miscible in water, Miscible at room temperature (in ethanol)
Record name 3-Methyl-2-cyclohexen-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1039/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.967-0.972
Record name 3-Methyl-2-cyclohexen-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1039/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1193-18-6
Record name 3-Methyl-2-cyclohexen-1-one
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Record name 3-Methyl-2-cyclohexen-1-one
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Record name 3-METHYL-2-CYCLOHEXEN-1-ONE
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Record name 2-Cyclohexen-1-one, 3-methyl-
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Record name 3-Methyl-2-cyclohexen-1-one
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Record name 3-methylcyclohex-2-en-1-one
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Record name 3-METHYL-2-CYCLOHEXEN-1-ONE
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Record name 3-Methyl-2-cyclohexen-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031541
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-21 °C
Record name 3-Methyl-2-cyclohexen-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031541
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

First, 3-methyl-cyclohexenone was prepared in accordance with the procedures of Jirgensons et. al., Euro. J. Med. Chem. 35 (2000) 555-565. Then, 3-methyl-cyclohexenone was reacted with methyl magnesium iodide in the presence of cuprous chloride in diethyl ether to obtain the title compound.
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cuprous chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: As MCH is primarily used in controlled-release formulations for pest control, proper waste management practices for these formulations, including the inert matrix materials, should be followed to minimize environmental impact.

A: Continued research on MCH and its use in bark beetle management necessitates access to specialized equipment like gas chromatography-mass spectrometry (GC-MS) for pheromone analysis, electroantennography for studying insect olfactory responses, and field experimentation facilities for evaluating efficacy in natural settings. [, ]

A: The discovery and characterization of MCH as a crucial component of bark beetle chemical communication represent a significant milestone in understanding insect-plant interactions. Its identification as an anti-aggregative pheromone opened new avenues for developing environmentally benign pest control strategies. [, , ]

A: Research on MCH exemplifies the synergy between chemical ecology, entomology, and forestry. Collaborative efforts involving chemists, entomologists, and forest managers are crucial for translating laboratory findings into effective field applications for sustainable pest management. [, ]

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